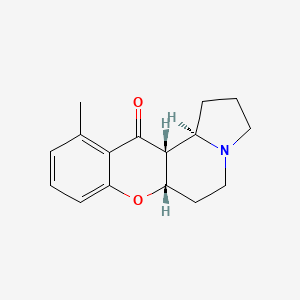

Isoelaeocarpine

Description

Overview of Natural Products Chemistry and Alkaloids in Medicinal Research

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These compounds, known as secondary metabolites, exhibit vast structural diversity and potent biological activities. Among the most significant classes of natural products are the alkaloids, which are naturally occurring organic compounds containing at least one nitrogen atom. nih.gov Historically and in modern research, alkaloids have been a prolific source of lead compounds for drug discovery, with many serving as templates for the development of new therapeutic agents. nih.gov Their applications span a wide range of medicinal uses, including analgesic, antibacterial, and anticancer treatments. nih.govnih.gov

The Elaeocarpus Genus: A Significant Source of Indolizidine Alkaloids

The genus Elaeocarpus, belonging to the Elaeocarpaceae family, comprises a large group of trees and shrubs found predominantly in Australasia and the Pacific region. journals.co.zasciensage.info This genus is renowned in phytochemistry as a principal source of a unique class of compounds known as indolizidine alkaloids. sciensage.inforesearchgate.net To date, over 40 distinct alkaloids have been isolated from various Elaeocarpus species, including E. grandis, E. polydactylus, E. fuscoides, and E. angustifolius. researchgate.netnih.govnih.gov The stony endocarp of some species, such as Elaeocarpus ganitrus, is known as Rudraksha and has been used in traditional medicine. researchgate.netrsc.org

Contextualization of Isoelaeocarpine within the Elaeocarpus Alkaloid Family

This compound is a prominent member of the indolizidine alkaloids isolated from the Elaeocarpus genus. nih.gov It was first reported as one of three interrelated alkaloids from Elaeocarpus polydactylus. publish.csiro.aucapes.gov.br Scientific investigations of Elaeocarpus species frequently lead to the co-isolation of this compound alongside its stereoisomer, elaeocarpine (B14167859), and other structurally related compounds. nih.gov These include isoelaeocarpicine, elaeocarpenine (B1258022), rudrakine, and a series of compounds known as grandisines. nih.gov The consistent presence of this structural motif across various species highlights its significance as a characteristic secondary metabolite of the genus.

Research Significance and Academic Focus on this compound

The intricate chemical architecture and the biological activities of Elaeocarpus alkaloids have made them compelling targets for research in synthetic and medicinal chemistry. rsc.org this compound, in particular, has garnered academic focus following the discovery that it and its relatives possess binding affinity for human opioid receptors. rsc.org This finding has spurred further investigation into its potential as a scaffold for developing novel therapeutic agents, making it a subject of interest for total synthesis and pharmacological evaluation. nih.govrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

(6aS,12aR,12bR)-11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |

InChI |

InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/t11-,13+,15-/m1/s1 |

InChI Key |

DXTYYNIKCKARPP-OSAQELSMSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)O[C@H]3CCN4CCC[C@@H]4[C@H]3C2=O |

Canonical SMILES |

CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |

Origin of Product |

United States |

Chemical Structure and Properties

The fundamental chemical identity of isoelaeocarpine is defined by its molecular structure and physicochemical properties. It is a stereoisomer of elaeocarpine (B14167859), differing in the spatial arrangement at a key carbon center. publish.csiro.au

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₉NO₂ | nih.gov |

| Molecular Weight | 257.33 g/mol | nih.gov |

| IUPAC Name | 11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one | nih.gov |

| InChIKey | DXTYYNIKCKARPP-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O | nih.gov |

The core structure of this compound is a tetracyclic system featuring a fused indolizidine (C/D rings), a tetrahydropyran-4-one (B ring), and a substituted phenyl (A ring) group. rsc.org The critical distinction between this compound and its more commonly cited isomer, elaeocarpine, lies in their stereochemistry. Detailed spectroscopic analysis has shown that they are epimers at the C7 position. publish.csiro.au this compound possesses a cis-fused ring junction at C7 and C8, whereas elaeocarpine has a trans configuration at this junction. publish.csiro.aucapes.gov.br Under basic conditions, such as in methanolic sodium hydroxide (B78521), the two isomers are interconvertible. publish.csiro.au

Structural Elucidation and Stereochemical Characterization of Isoelaeocarpine

Application of Advanced Spectroscopic Techniques

The determination of the complex structure of isoelaeocarpine has been made possible through the combined use of several advanced spectroscopic techniques. Each method provides unique pieces of information that, when assembled, reveal the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy has been the most powerful tool in establishing the carbon-hydrogen framework of this compound and in determining its stereochemistry relative to its isomer, elaeocarpine (B14167859).

One-dimensional NMR studies provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H-NMR spectrum of this compound is crucial for identifying the number and types of protons and their immediate electronic surroundings. Early studies at 100 MHz were instrumental in distinguishing it from elaeocarpine. A key feature in the ¹H-NMR spectrum of this compound is the signal for the proton at the C-7 position. This signal appears as a distinct quartet, which provides critical information about the number of adjacent protons and their spatial orientation. The chemical shifts and splitting patterns of the aromatic protons also help to define the substitution pattern on the benzene (B151609) ring.

The ¹³C-NMR spectrum complements the proton data by revealing the number of unique carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic). rsc.org The spectrum of this compound shows 16 distinct carbon signals, consistent with its molecular formula. The chemical shift for the carbonyl carbon (C-10) appears significantly downfield, which is characteristic of a ketone. The signals in the aromatic region confirm the presence of a substituted benzene ring, while the upfield signals correspond to the aliphatic carbons of the fused ring system.

Table 1: Key ¹H-NMR Spectroscopic Data Interpretation for this compound This table is based on descriptive data from foundational studies; specific chemical shift values may vary with modern instrumentation and solvents.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Key Information |

|---|---|---|---|

| Aromatic-H | ~7.0 - 8.0 | Multiplets | Indicates the presence and substitution pattern of the benzene ring. |

| C7-H | Downfield region | Quartet (q) | A key diagnostic signal; its multiplicity and coupling constant are crucial for determining the cis-junction with C8-H. |

| C8-H | Mid-field region | Multiplet (m) | Coupled to C7-H and protons on adjacent carbons. |

| Aliphatic-H | Upfield region | Multiplets | Protons of the saturated rings of the indolizidine core. |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks. rsc.org In this compound, COSY spectra would confirm the correlations between adjacent protons, for instance, tracing the connectivity within the aliphatic rings and confirming the relationship between H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This allows for the unambiguous assignment of the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds. This technique is vital for connecting the different structural fragments. For example, HMBC would show correlations from the aromatic protons to the quaternary carbons of the benzene ring and the C-10 carbonyl carbon, thereby piecing together the entire molecular skeleton.

Mass spectrometry was fundamental in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) established the molecular formula as C₁₆H₁₉NO₂. rsc.org

The mass spectra of both (±)-elaeocarpine and (±)-isoelaeocarpine show a prominent molecular ion peak (M⁺) at an m/e ratio of 257, confirming their isomeric nature. The fragmentation pattern provides clues about the molecule's structure. A notable fragmentation involves the cleavage of the C-ring, leading to a characteristic base peak at m/e 97 in the spectra of both isomers.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/e Value | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 257 | 80 | [M]⁺ (Molecular Ion) |

| 256 | 22 | [M-1]⁺ |

| 240 | 38 | [M-17]⁺ (Loss of OH from [M-1]⁺) |

| 122 | 43 | Ion from cleavage of Ring B |

| 97 | 100 | Base peak from cleavage of Ring C |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. Although detailed spectra from early papers are scarce, the structure allows for the prediction of major peaks. A strong absorption band is expected for the conjugated ketone (C=O) group. Other significant bands would include those for aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and C-N and C-O bond stretching.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Conjugated Ketone) | Stretch | ~1650 - 1680 |

| Aromatic C=C | Stretch | ~1600 and ~1475 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | ~2850 - 3000 |

| C-N | Stretch | ~1020 - 1250 |

| C-O-C (Ether) | Stretch | ~1000 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Determination of Absolute and Relative Stereochemistry

The stereochemistry of this compound is its most defining feature, particularly in relation to elaeocarpine.

The relative stereochemistry was ingeniously determined by a detailed comparison of the ¹H-NMR spectra of the two isomers. rsc.org The key difference lies at the junction of the B and C rings (positions C-7 and C-8). In elaeocarpine, the coupling constant (J) between H-7 and H-8 indicates a trans configuration (protons on opposite sides of the ring system). In contrast, for this compound, the NMR spectrum shows that H-7 and H-8 have a different coupling constant, consistent with a cis configuration (protons on the same side). This means that this compound has a cis-fused ring junction, making it an epimer of elaeocarpine at C-7. rsc.org Furthermore, the two isomers can be interconverted by treatment with a methanolic sodium hydroxide (B78521) solution, which supports their epimeric relationship. rsc.org

The determination of absolute configuration (the actual three-dimensional arrangement of atoms) is more complex. researchgate.netwikipedia.org The original studies in the 1960s established the relative configurations but did not assign the absolute stereochemistry. rsc.org Modern methods, such as comparing experimental electronic circular dichroism (ECD) spectra with those calculated by quantum chemistry, are now used to determine the absolute configuration of such chiral alkaloids. nih.gov While the absolute configuration of related compounds like (-)-isoelaeocarpiline has been determined, the specific assignment for this compound itself is less commonly cited in readily available literature, with early work focusing on the racemic (±) form.

X-ray Crystallography in the Elucidation of Indolizidine Alkaloid Stereochemistry

X-ray crystallography stands as the most powerful method for the unambiguous determination of the absolute configuration of a molecule in the solid state. nih.gov This technique provides a detailed three-dimensional map of electron density, from which the precise positions of atoms and the bonds between them can be deduced, revealing the molecule's complete stereochemistry. nih.gov

In the context of Elaeocarpus alkaloids, the initial structural work often relied on the analysis of a related, more readily crystallized isomer. The complete stereochemistry for (±)-elaeocarpine, an isomer of this compound, was conclusively established through a single-crystal X-ray analysis of its hydrobromide salt. capes.gov.br This foundational study provided a critical reference point for the entire class of related alkaloids.

While a direct X-ray crystal structure for this compound itself was not initially reported in the early studies, the detailed structural data from its isomer, elaeocarpine, was instrumental. By comparing spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, between elaeocarpine and this compound, researchers could deduce the stereochemical differences and thereby assign the relative structure of this compound. capes.gov.br This comparative approach is a common strategy in natural product chemistry when suitable crystals of a specific compound are difficult to obtain.

| Technique | Application in Indolizidine Alkaloid Analysis | Reference |

| Single-Crystal X-ray Diffraction | Provides definitive 3D structure and absolute stereochemistry. | nih.gov |

| Analysis of Derivatives | Forms salts (e.g., hydrobromide) to improve crystal quality. | capes.gov.br |

| Comparative Analysis | Uses the crystal structure of a related isomer (e.g., elaeocarpine) as a reference to determine the stereochemistry of the target molecule (e.g., this compound). | capes.gov.br |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a vital tool for investigating the stereochemistry of chiral molecules in solution. nih.gov The technique measures the differential absorption of left and right circularly polarized light by a chiral compound, providing information about its absolute configuration. nih.govmdpi.com

For this compound, which is typically isolated as a racemic mixture ((±)-isoelaeocarpine), the first step towards chiral recognition involves the separation of its individual enantiomers. researchgate.net This has been successfully achieved using chiral chromatography. researchgate.net

Once the enantiomers are isolated, their absolute configurations can be determined by comparing their experimental Electronic Circular Dichroism (ECD) spectra with spectra predicted by quantum-chemical calculations, such as time-dependent density-functional theory (TD-DFT). researchgate.net This powerful combination of experimental measurement and theoretical calculation allows for the confident assignment of the absolute stereochemistry of each enantiomer. researchgate.net The ECD spectra are highly sensitive to the three-dimensional structure of the molecule, making them an excellent method for chiral recognition. nih.gov

| Method | Description | Application to this compound |

| Chiral Chromatography | A technique used to separate enantiomers (mirror-image isomers) from a racemic mixture. | Separation of (+)-isoelaeocarpine and (-)-isoelaeocarpine from the (±)-isoelaeocarpine mixture. researchgate.net |

| Electronic Circular Dichroism (ECD) | A spectroscopic technique that measures the differential absorption of circularly polarized light to determine the absolute configuration of chiral molecules. | Measurement of the experimental ECD spectra of the isolated this compound enantiomers. researchgate.net |

| TD-DFT Calculations | A quantum-chemical method used to predict the theoretical ECD spectrum for a molecule with a known, specific absolute configuration. | Calculation of the theoretical ECD spectra for the possible stereoisomers of this compound. researchgate.net |

| Spectral Comparison | The experimental ECD spectrum is matched with the calculated spectrum to assign the correct absolute configuration to the enantiomer. | The absolute configurations of the separated this compound enantiomers were determined by this comparison. researchgate.net |

Stereochemical Relationship and Isomerization with Related Elaeocarpus Alkaloids (e.g., Elaeocarpine, Isoelaeocarpicine)

This compound is part of a closely related group of indolizidine alkaloids isolated from the Elaeocarpus genus. capes.gov.br It frequently co-occurs with its structural isomer, elaeocarpine, and another related alkaloid, isoelaeocarpicine. capes.gov.br

Isomeric Relationship: this compound and elaeocarpine are stereoisomers, meaning they have the same molecular formula (C₁₆H₂₁NO₂) and the same atomic connectivity but differ in the spatial arrangement of their atoms. capes.gov.br The structural difference lies in the stereochemistry at the ring junctions of the indolizidine core. This subtle difference in three-dimensional structure is responsible for their distinct physical and spectroscopic properties, which allows for their separation and identification. capes.gov.br

Co-isolation with Isoelaeocarpicine: These alkaloids were first isolated together from Elaeocarpus polydactylus. capes.gov.br Isoelaeocarpicine is structurally related to this compound and elaeocarpine but differs in its oxidation state. The co-occurrence of these compounds suggests a common biosynthetic pathway within the plant.

The relationship between these alkaloids is crucial for their structural elucidation. The definitive structure of elaeocarpine, obtained via X-ray crystallography, served as a template. Through detailed analysis of 100-Mc/s NMR spectra, the structural nuances and stereochemical distinctions between elaeocarpine and this compound were established, confirming them as a pair of isomers. capes.gov.br

There is no evidence in the reviewed literature to suggest a facile isomerization process that interconverts this compound and elaeocarpine under standard laboratory conditions. Their structural integrity is maintained upon isolation, allowing for their characterization as distinct chemical entities.

Historical Developments in this compound Total Synthesis

The initial forays into the synthesis of this compound laid the groundwork for future, more sophisticated approaches. These early achievements demonstrated the feasibility of constructing the core indolizidine skeleton and installing the requisite stereochemistry.

The first total synthesis of (±)-elaeocarpine and its epimer (±)-isoelaeocarpine was reported by Tanaka and co-workers in 1970. nih.gov Their strategy hinged on two pivotal reactions: a copper-catalyzed diazoketone-pyrrol insertion and a Dieckmann condensation. nih.gov This seminal work provided the first laboratory-based confirmation of the structures of these alkaloids and served as a benchmark for subsequent synthetic endeavors.

Following Tanaka's initial success, researchers sought more efficient and concise routes to the Elaeocarpus alkaloids. Onaka developed a significantly shorter synthesis of (±)-elaeocarpine and (±)-isoelaeocarpine. nih.gov This approach was centered on the reductive condensation of a dehydroindolizidine intermediate with salicylaldehyde (B1680747). nih.gov While this method was notably brief, it was hampered by low yields, highlighting the challenges associated with controlling the reactivity and selectivity of the key bond-forming steps. nih.gov

A significant advancement in the synthesis of Elaeocarpus alkaloids was introduced by Joseph J. Tufariello, who employed a nitrone-olefin cycloaddition strategy. kfupm.edu.saacs.org This approach utilizes a [3+2] cycloaddition reaction between a nitrone and an alkene to construct the core isoxazolidine (B1194047) ring system, which can then be further elaborated to the target alkaloid. wikipedia.orgorganicreactions.org The intramolecular version of this reaction is particularly powerful for creating complex polycyclic frameworks, as the tether connecting the nitrone and olefin can control the stereochemical outcome of the cycloaddition. wikipedia.orgrsc.org Tufariello's work demonstrated the utility of this methodology in assembling the characteristic indolizidine core of this compound and other related alkaloids, offering a versatile and stereocontrolled route to these natural products. kfupm.edu.saacs.orgorganicreactions.org

| Key Historical Syntheses of this compound | Key Reactions | Advantages | Challenges |

| Tanaka and Co-workers (1970) | Copper-catalyzed diazoketone-pyrrol insertion, Dieckmann condensation nih.gov | First total synthesis, confirmed structure nih.gov | Lengthy sequence |

| Onaka's Method | Reductive condensation of dehydroindolizidine and salicylaldehyde nih.gov | Very short route nih.gov | Low yields nih.gov |

| Tufariello's Strategy | Nitrone-olefin [3+2] cycloaddition kfupm.edu.saacs.org | High stereocontrol, versatile for alkaloid synthesis wikipedia.orgrsc.org | Requires careful design of the nitrone and olefin precursors |

Modern Divergent Total Synthesis Approaches to Elaeocarpus Alkaloids

Contemporary synthetic efforts have shifted towards divergent strategies that allow for the efficient and modular synthesis of a variety of Elaeocarpus alkaloids from a common intermediate. acs.orgrsc.org This approach is highly desirable for creating libraries of natural product analogs for biological screening. rsc.org

A recent and notable divergent total synthesis of six Elaeocarpus alkaloids, including this compound, relies on the rapid construction of a key tetrahydrobenzopyran-4-one framework. acs.orgrsc.org This crucial intermediate is assembled through a concise sequence involving an aldol (B89426) reaction, dehydration, and an oxa-Michael addition. acs.orgrsc.org This strategy efficiently sets all the necessary carbon atoms and functional groups in place for the subsequent construction of the alkaloid's core structure. acs.orgrsc.org

A pivotal step in this modern divergent synthesis is an intramolecular Mannich reaction mediated by niobium(V) chloride (NbCl₅). acs.orgrsc.org This reaction is instrumental in forming the third ring (C ring) of the alkaloid and, significantly, can be controlled to produce both stereoisomers found in this class of natural products. acs.orgrsc.org The use of NbCl₅ as a Lewis acid catalyst has been shown to be effective in promoting Mannich-type reactions to generate β-amino carbonyl compounds. acs.org Following the construction of the core, a diversification strategy involving the formation of a thioamide intermediate allows for the installation of the side chains, leading to the synthesis of various Elaeocarpus alkaloids, including (±)-elaeocarpine and by extension, its epimer this compound. acs.org

| Modern Divergent Synthesis of Elaeocarpus Alkaloids | Key Steps and Reagents | Significance |

| Framework Construction | Aldol reaction/dehydration/oxa-Michael addition acs.orgrsc.org | Rapid assembly of the tetrahydrobenzopyran-4-one intermediate acs.orgrsc.org |

| Core Cyclization | NbCl₅-mediated intramolecular Mannich reaction acs.orgrsc.org | Stereoselective formation of the indolizidine core, access to both epimers acs.orgrsc.org |

| Diversification | Thioamide formation and subsequent side-chain installation acs.org | Enables the synthesis of multiple Elaeocarpus alkaloids from a common precursor acs.org |

Diversification Strategies and Side Chain Installation (e.g., Eschenmoser Sulfide (B99878) Contraction)

A key aspect of total synthesis is the ability to diversify the core structure to produce analogs and install complex side chains. One notable method employed in the synthesis of related alkaloid structures is the Eschenmoser sulfide contraction. This reaction facilitates the formation of a carbon-carbon bond by extruding sulfur from a thioamide. While not always directly applied to this compound itself, its use in the synthesis of similar indolizidine and quinolizidine (B1214090) alkaloids showcases its power for constructing key structural motifs.

For instance, the Eschenmoser sulfide contraction can be used to introduce a vinylogous urethane (B1682113) linkage, which is a common feature in this class of alkaloids. This method allows for the strategic installation of side chains that may be difficult to incorporate using other standard C-C bond-forming reactions. The reaction typically involves the alkylation of a thioamide followed by treatment with a phosphine (B1218219) to induce sulfur extrusion.

The strategic application of such diversification strategies is paramount for creating libraries of related compounds, which can then be screened for biological activity. This approach is more efficient than developing a completely new synthetic route for each desired analog.

Biomimetic and Chemoenzymatic Synthetic Routes for Indolizidine Alkaloids

Biomimetic synthesis seeks to mimic the biosynthetic pathways that occur in nature to construct complex molecules. For indolizidine alkaloids, this often involves mimicking the cyclization of polyketide or amino acid-derived precursors. These approaches can offer a high degree of stereocontrol and efficiency, as they are inspired by the elegant solutions that nature has evolved.

Chemoenzymatic routes take this a step further by employing isolated enzymes to catalyze key transformations in a synthetic sequence. The high selectivity of enzymes can be a major advantage in complex syntheses, often allowing for reactions to be performed under mild conditions and with high enantiomeric excess, thus avoiding the need for chiral auxiliaries or resolutions.

In the context of indolizidine alkaloids, enzymes such as lipases, esterases, and oxidoreductases have been used to set stereocenters and perform key functional group manipulations. These enzymatic steps are often integrated into a more traditional chemical synthesis, combining the best of both worlds. While a fully enzymatic synthesis of this compound has not been reported, the principles of biomimetic and chemoenzymatic synthesis are actively being explored for this class of compounds.

Development of Novel Methodologies for Complex Small Molecule Synthesis

The pursuit of complex natural products like this compound has historically been a driving force for the development of new synthetic methodologies. The challenges posed by their intricate architectures, dense stereochemistry, and reactive functional groups have inspired chemists to create novel reactions and strategies.

Proposed Biogenetic Origins within the Elaeocarpus Genus (e.g., Acetate (B1210297) and Ornithine Units)

The biosynthesis of the diverse alkaloids present in the Elaeocarpus genus, including this compound, is thought to follow complex pathways involving primary metabolites. It has been postulated that the indolizidine and pyrrolidine (B122466) alkaloids, which are characteristic of most Elaeocarpus species, are formed through the condensation of ornithine with a polyketide chain of either eight or twelve carbon atoms. researchgate.net The polyketide portion of the molecule is derived from acetate units, a common precursor in the biosynthesis of many secondary metabolites in plants.

This proposed pathway suggests a dual origin for the carbon skeleton of this compound, combining an amino acid-derived unit with a fatty acid-derived chain. While direct experimental evidence detailing every step of this proposed pathway for this compound is still an area of active investigation, this hypothesis provides a foundational framework for understanding the assembly of this complex alkaloid. The presence of a variety of related alkaloids within the same plant suggests a divergent pathway from common intermediates. atlantis-press.com

Elucidation of Biogenetic Precursor Relationships (e.g., Elaeocarpenine (B1258022) as a Diastereomeric Precursor)

Significant progress has been made in identifying the more immediate precursors to this compound. Research on the chemical constituents of the Papua New Guinean plant Elaeocarpus fuscoides led to the isolation of a new indolizidine alkaloid named elaeocarpenine, alongside the known alkaloids isoelaeocarpicine, this compound, and elaeocarpine. researchgate.netacs.org

A key finding from this research was the chemical relationship between these compounds. When elaeocarpenine was treated with ammonia, it was found to convert into a 1:1 mixture of the diastereomers this compound and elaeocarpine. researchgate.netacs.org This conversion strongly suggests that elaeocarpenine is the direct biogenetic precursor to both this compound and elaeocarpine within the plant. acs.org This discovery is a critical piece in the puzzle of this compound biosynthesis, providing a tangible intermediate and a clearer picture of the final steps of the pathway. The co-occurrence of these related alkaloids in Elaeocarpus sphaericus further supports this precursor relationship. atlantis-press.comatlantis-press.com

The following table summarizes the findings from a study on the alkaloid composition of Elaeocarpus sphaericus seeds, highlighting the presence of this compound and its precursor, elaeocarpenine. atlantis-press.comatlantis-press.com

| Compound | Composition (%) |

| (+)-elaeocarpine | 1.59 |

| This compound | 1.36 |

| Elaeocarpenine | 1.88 |

| Elaeokanine C | 0.90 |

| Grandisine B | 0.86 |

| Isoelaeocarpiline | 1.14 |

| Grandisine D | 1.51 |

| Elaeocarpidine | 1.03 |

| Isoelaeocarpicine | 1.89 |

| Grandisine F | 1.39 |

| Grandisine A | 0.89 |

| Grandisine C | 0.98 |

| Grandisine E | 1.14 |

| Habbemine A | 1.24 |

| Habbemine B | 1.46 |

| Grandisine G | 0.85 |

This table is based on data from a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of alkaloids in Elaeocarpus sphaericus seeds. atlantis-press.comatlantis-press.com

Investigating Enzymatic Steps and Catalysis in Alkaloid Biosynthesis

While the precursor relationships for this compound are becoming clearer, the specific enzymes that catalyze each step of its biosynthetic pathway remain largely uncharacterized in the scientific literature. The biosynthesis of complex alkaloids in plants is known to be mediated by a series of highly specific enzymes. nih.gov These enzymatic reactions are responsible for the precise stereo- and regiospecificity observed in the final natural product. nih.gov

In the context of this compound, it is hypothesized that a cascade of enzymatic activities is required. These would likely include oxidoreductases, which are frequently involved in the formation of the core ring systems of alkaloids. nih.gov However, to date, no specific enzymes responsible for the formation of the indolizidine core or the subsequent modifications leading to this compound have been isolated and characterized from Elaeocarpus species. Studies on cell cultures of Elaeocarpus grandiflorus have confirmed the production of alkaloids, but have not yet delved into the enzymatic machinery responsible. researchgate.net

Molecular Genetic Studies of Biosynthetic Pathways in Elaeocarpus Species

The elucidation of the genetic blueprint for this compound biosynthesis is still in its nascent stages. Transcriptomic and metabolomic analyses are powerful tools for identifying genes and metabolic pathways involved in the production of secondary metabolites. d-nb.inforesearchgate.net While such studies have been conducted on some Elaeocarpus species, they have not yet provided a detailed map of the this compound biosynthetic pathway.

For instance, a comparative analysis of the metabolome and transcriptome of Elaeocarpus braceanus focused on identifying pathways for compounds like flavonoids, but did not offer specific insights into the genes governing alkaloid production. researchgate.net Similarly, while transcriptomic studies in other alkaloid-producing plants have successfully identified key enzyme-encoding genes, this level of investigation has not been extensively applied to the biosynthesis of this compound in Elaeocarpus. nih.govfrontiersin.orgpeerj.com The identification of transcription factors that regulate the expression of biosynthetic genes, a crucial aspect of understanding how plants control the production of these compounds, also remains an open area of research for this compound.

In Vitro Receptor Binding Affinity Studies

In vitro receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific biological target. These studies measure how strongly a ligand, such as this compound, binds to a receptor.

Characterization of Human Delta-Opioid Receptor (DOR) Binding

Research has been conducted to characterize the interaction of this compound with the human delta-opioid receptor (DOR). In a chemical investigation of the plant Elaeocarpus fuscoides, from which this compound and other related indolizidine alkaloids were isolated, their binding affinity for the human DOR was evaluated. The study determined the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the receptor. This compound demonstrated a measurable binding affinity for the human delta-opioid receptor with an IC₅₀ value of 13.6 microMolar (µM). researchgate.net

For context, other alkaloids isolated from the same plant, elaeocarpenine, isoelaeocarpicine, and elaeocarpine, also showed binding affinity for the human DOR with IC₅₀ values of 2.7 µM, 35.1 µM, and 86.4 µM, respectively. researchgate.net

Table 1: Binding Affinity of Elaeocarpus fuscoides Alkaloids to Human Delta-Opioid Receptor (DOR)

| Compound | IC₅₀ (µM) |

|---|---|

| Elaeocarpenine | 2.7 |

| This compound | 13.6 |

| Isoelaeocarpicine | 35.1 |

| Elaeocarpine | 86.4 |

Data sourced from a study on indolizidine alkaloids from the leaves of Elaeocarpus fuscoides. researchgate.net

Enzyme Inhibition Studies (in vitro, non-human models)

Enzyme inhibition studies are crucial for understanding a compound's potential to modulate biochemical pathways. The following sections review the available research on this compound's effects on specific enzymes.

Research on Cyclooxygenase-2 (COX-2) Inhibition Pathways

Direct research on the isolated compound this compound and its specific inhibitory activity against Cyclooxygenase-2 (COX-2) is not available in the reviewed scientific literature. However, studies have been conducted on extracts from plants of the Elaeocarpus genus, from which this compound is derived. One study screened the methanolic leaf extracts of nine medicinal plant species, including Elaeocarpus serratus and Elaeocarpus tuberculatus, for their ability to inhibit human COX-2. researchgate.net The extracts of these related plants were found to exhibit COX-2 inhibitory activity, suggesting that compounds within the Elaeocarpus genus may interact with inflammatory pathways involving this enzyme. researchgate.net It is important to note that these findings pertain to crude extracts and not the purified alkaloid this compound.

Investigations into Monoamine Oxidase (MAO) Inhibition

Based on a review of the available scientific literature, no in vitro studies have been published that specifically investigate the inhibitory effect of the isolated compound this compound on Monoamine Oxidase (MAO) enzymes (MAO-A or MAO-B). mdpi.comfrontiersin.orgnih.govmdpi.comnih.govmdpi.comresearchgate.net

Mechanistic Investigations of Antioxidant Activity (in vitro)

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. Various in vitro assays can be used to investigate these mechanisms.

While specific mechanistic studies on the antioxidant activity of purified this compound were not identified in the searched literature, research has been performed on extracts of the plant genus. A study on the methanolic extract of the stem bark of Elaeocarpus serratus evaluated its antioxidant potential using a nitric oxide scavenging assay. researchgate.net The extract demonstrated significant, concentration-dependent scavenging of nitric oxide, with a half-maximal inhibitory concentration (IC₅₀) value of 89.325 µg/mL. For comparison, the standard antioxidant ascorbic acid had an IC₅₀ of 47.684 µg/mL in the same assay. researchgate.net This indicates that the plant extract possesses antioxidant properties, though this activity cannot be directly attributed to this compound alone.

Mechanistic Investigations of Anti-inflammatory Activity (in vitro)

In vitro anti-inflammatory assays help to elucidate the mechanisms by which a compound may reduce inflammation at a cellular level.

Specific mechanistic studies on the anti-inflammatory activity of the isolated compound this compound are not detailed in the available literature. However, research into the extracts of Elaeocarpus species provides some insight into the potential anti-inflammatory properties of its constituent compounds. An in vitro study evaluated the anti-inflammatory activity of bark extracts from Elaeocarpus ganitrus using the human red blood cell (HRBC) membrane stabilization method. ijpcbs.com The prevention of hypotonicity-induced HRBC membrane lysis is an indicator of anti-inflammatory activity, as the HRBC membrane is analogous to the lysosomal membrane, which is involved in the inflammatory process. The study found that chloroform (B151607), aqueous, and methanolic extracts of the bark possessed concentration-dependent anti-inflammatory activity, with the chloroform extract showing the most significant effect at a concentration of 500 µg/ml, comparable to the standard drug Diclofenac sodium. ijpcbs.com These results suggest that compounds within the extract contribute to membrane stabilization, a mechanism of anti-inflammatory action, but the specific contribution of this compound has not been determined. ijpcbs.com

Mechanistic Investigations of Antimicrobial Activity (in vitro)

While direct in-vitro studies delineating the specific antimicrobial mechanism of pure this compound are not extensively detailed in the current body of scientific literature, research on extracts from the Elaeocarpus genus, from which this compound is derived, provides insights into potential pathways. Extracts of Elaeocarpus ganitrus and Elaeocarpus sphaericus have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. researchgate.netnih.gov The antimicrobial efficacy of these plant extracts is often attributed to their rich phytochemical content, particularly alkaloids and flavonoids. nih.govnih.gov

The proposed mechanisms by which these classes of compounds, likely including alkaloids like this compound, exert their antimicrobial effects are multifaceted. mdpi.com These mechanisms can be broadly categorized as follows:

Inhibition of Cell Wall Synthesis: Certain compounds can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to compromised cell integrity and lysis. mdpi.com

Disruption of Plasma Membrane Integrity: Bioactive molecules can intercalate with the lipids of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. mdpi.com

Inhibition of Nucleic Acid Synthesis: Some compounds can inhibit the enzymes essential for DNA replication and transcription, such as DNA gyrase and topoisomerase IV, thereby preventing bacterial proliferation. mdpi.com

Inhibition of Protein Synthesis: This can occur through the binding of compounds to ribosomal subunits, interfering with the translation process and the synthesis of essential proteins. mdpi.com

Modulation of Key Metabolic Pathways: Bioactive compounds can inhibit critical metabolic enzymes, disrupting essential pathways for energy production and cellular function. mdpi.com

Studies on various plant extracts have shown that their antimicrobial action often results from a combination of these mechanisms, leading to a synergistic effect that can be effective even against drug-resistant strains. nih.gov For instance, the agar (B569324) well diffusion method and determination of Minimum Inhibitory Concentration (MIC) are common in-vitro techniques used to assess the antimicrobial potential of plant extracts. researchgate.netnih.gov The aqueous extract of E. ganitrus leaves, for example, has shown significant zones of inhibition against bacteria such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli, with MIC values indicating its potency. researchgate.net

Table 1: Potential Antimicrobial Mechanisms of Alkaloids and Flavonoids (General)

| Mechanism of Action | Description | General Class of Compound |

| Inhibition of Cell Wall Synthesis | Interferes with the production of peptidoglycan, weakening the bacterial cell wall. | Alkaloids, Flavonoids |

| Plasma Membrane Disruption | Alters the permeability and integrity of the cell membrane, causing leakage of cellular contents. | Alkaloids, Flavonoids |

| Inhibition of Nucleic Acid Synthesis | Blocks the replication and transcription of bacterial DNA. | Alkaloids |

| Inhibition of Protein Synthesis | Interferes with ribosomal function, preventing the synthesis of essential proteins. | Alkaloids |

| Metabolic Pathway Inhibition | Disrupts key enzymatic reactions necessary for bacterial survival. | Flavonoids |

This table represents generalized mechanisms for the classes of compounds to which this compound belongs. Specific mechanistic studies on this compound are required for confirmation.

Mechanistic Investigations of Antiviral Activity (in vitro)

The direct antiviral mechanisms of this compound have not been extensively elucidated in published in-vitro research. However, studies on extracts from the Elaeocarpus genus suggest that plants from this family contain compounds with significant antiviral properties.

A notable study on the 50% aqueous ethanolic extract of Elaeocarpus sylvestris demonstrated potent antiviral activity against the influenza A virus (IAV) in Madin-Darby canine kidney (MDCK) cells. nih.gov The research indicated that the extract and its primary active components, 1,2,3,4,6-penta-O-galloyl-β-d-glucose (PGG) and geraniin (B209207) (GE), inhibit multiple stages of the IAV replication cycle. nih.gov The inhibitory effects were observed in the production of viral RNAs, viral proteins, and infectious viral particles. nih.gov The study suggested that the mechanism involves interference with viral attachment to host cells and inhibition of viral polymerase activity. nih.gov

While these findings are promising for the Elaeocarpus genus, it is crucial to note that the identified active compounds were PGG and geraniin, not this compound. nih.gov General antiviral mechanisms of plant-derived compounds often involve:

Inhibition of Viral Entry: Preventing the virus from attaching to or entering the host cell. nih.gov

Inhibition of Viral Replication: Interfering with the synthesis of viral nucleic acids (RNA or DNA) and proteins. nih.gov

Inhibition of Viral Release: Preventing the newly formed viral particles from exiting the host cell to infect other cells. nih.gov

Stimulation of Host Immune Response: Activating the host's innate antiviral defense mechanisms. mdpi.com

Further research is necessary to determine if this compound itself possesses antiviral properties and, if so, to elucidate its specific mechanism of action against various viruses.

Mechanistic Investigations of Other Noteworthy Biological Activities (in vitro, non-human)

While direct in-vitro studies on the neuroprotective mechanisms of this compound are limited, research on structurally related alkaloids, such as sophocarpine (B1681056), provides valuable insights into potential pathways. Sophocarpine, an alkaloid derived from Sophora moorcroftiana, has demonstrated significant neuroprotective effects in in-vitro models of oxidative stress-induced neuronal damage. nih.gov

In a study using mouse hippocampal neuronal (HT22) cells subjected to glutamate-induced cytotoxicity, sophocarpine was found to mitigate neuronal cell death by inhibiting oxidative stress and apoptosis. nih.gov The key mechanistic findings from this research include:

Reduction of Oxidative Stress: Sophocarpine significantly decreased the generation of reactive oxygen species (ROS) and enhanced the activity of antioxidant enzymes. nih.gov

Activation of the Nrf2/HO-1 Pathway: The compound promoted the nuclear translocation of Nuclear Factor Erythroid 2-related Factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This activation led to an increased expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme. nih.gov The neuroprotective effects of sophocarpine were reversed when HO-1 was silenced, confirming the critical role of this pathway. nih.gov

Inhibition of Mitochondrial-Mediated Apoptosis: Sophocarpine was shown to inhibit glutamate-induced mitochondrial membrane depolarization. nih.gov It also reduced the expression of pro-apoptotic caspase-related proteins, thereby inhibiting the apoptotic cascade. nih.gov

Given the structural similarities between this compound and other alkaloids known for their biological activities, it is plausible that this compound may exert neuroprotective effects through similar mechanisms involving the modulation of oxidative stress and apoptotic pathways. However, dedicated in-vitro studies on this compound are required to validate this hypothesis.

Table 2: Neuroprotective Mechanisms of Sophocarpine in Glutamate-Injured HT22 Cells

| Mechanism | Effect of Sophocarpine | Key Molecular Targets |

| Antioxidant Effect | Reduction of ROS production and increased activity of antioxidant enzymes. | Reactive Oxygen Species (ROS) |

| Nrf2/HO-1 Pathway Activation | Increased nuclear translocation of Nrf2 and subsequent upregulation of HO-1 expression. | Nrf2, Heme Oxygenase-1 (HO-1) |

| Anti-apoptotic Effect | Inhibition of mitochondrial membrane depolarization and decreased expression of pro-apoptotic proteins. | Caspase family proteins |

This table summarizes findings for sophocarpine, a related alkaloid. Direct investigation of this compound is needed to confirm these neuroprotective mechanisms.

Currently, there is a lack of specific in-vitro studies investigating the immunomodulatory mechanisms of this compound. Research into the immunomodulatory effects of plant-derived compounds often reveals complex interactions with the immune system. nih.gov Plant extracts and their constituents, such as alkaloids and flavonoids, can modulate immune responses through various mechanisms. mdpi.com

General immunomodulatory mechanisms observed for plant-derived compounds in in-vitro models, such as murine macrophage cell lines (e.g., RAW 264.7), include:

Modulation of Macrophage Activity: This can involve enhancing phagocytic activity, the process by which macrophages engulf and digest pathogens and cellular debris. nih.gov

Regulation of Cytokine Production: Compounds can either stimulate or suppress the production of pro-inflammatory and anti-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10). nih.gov This regulation is crucial for balancing the immune response.

Influence on Lymphocyte Proliferation: Some compounds can stimulate the proliferation of lymphocytes (T-cells and B-cells), which are key players in the adaptive immune response. mdpi.com

Modulation of Signaling Pathways: The immunomodulatory effects are often mediated through key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of various immune-related genes. nih.gov

While extracts from various plants have been shown to possess immunomodulatory properties, dedicated research is required to determine if this compound has similar effects and to uncover its specific molecular targets and mechanisms of action within the immune system. herbmedpharmacol.comcore.ac.uk

Spectroscopic Analysis

The definitive structure and stereochemistry of isoelaeocarpine were established through the application of modern spectroscopic methods. nih.govnih.gov Early structural work in the late 1960s relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 100-Mc/s NMR spectra, which was crucial for analyzing the compound's complex stereochemistry. publish.csiro.aucapes.gov.br This technique allowed researchers to differentiate between the cis ring junction of this compound and the trans junction of elaeocarpine (B14167859) by analyzing the coupling constants and chemical shifts of the protons at the C7/C8 ring junction. publish.csiro.au Modern structural confirmations utilize a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, along with mass spectrometry (MS), to fully map the connectivity and spatial arrangement of the molecule. nih.govnih.gov The spectroscopic data obtained from synthetically produced this compound has been shown to be in good agreement with that reported for the natural product. rsc.org

Biological and Pharmacological Activities

Research into the biological effects of purified Elaeocarpus alkaloids has identified specific molecular targets. Studies have demonstrated that isoelaeocarpine exhibits binding affinity for the human delta-opioid receptor. nih.govnih.gov In one study, its inhibitory concentration (IC₅₀) value for this receptor was reported as 13.6 μM. nih.gov Other related alkaloids from the same genus, such as elaeocarpine (B14167859) (IC₅₀ of 86.4 μM), elaeocarpenine (B1258022) (IC₅₀ of 2.7 μM), and various grandisines, also showed affinity for this receptor, suggesting it is a common target for this class of compounds. nih.govnih.govrsc.org

Table of Mentioned Compounds

Isolation Methodologies from Plant Sources

The isolation of isoelaeocarpine is a multi-step process that begins with the careful selection and extraction of plant material and is followed by sophisticated chromatographic techniques to purify the compound.

The initial step in isolating this compound involves its extraction from various tissues of Elaeocarpus plants. The choice of solvent and extraction method is critical and is often tailored to the specific plant part and the chemical properties of the target alkaloids.

For Elaeocarpus sphaericus (also known as E. ganitrus), a common method involves the extraction of the seeds. The dried and powdered seeds are typically subjected to maceration with methanol. researchgate.netatlantis-press.com This process involves soaking the plant material in the solvent for an extended period, often 24 hours, to allow for the dissolution of the alkaloids. researchgate.net The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract rich in alkaloids, including this compound. researchgate.net In some protocols, a preliminary extraction with a non-polar solvent like petroleum ether is performed using a Soxhlet apparatus to remove fatty substances before the methanolic extraction of the alkaloids.

In the case of Elaeocarpus fuscoides, the leaves are the primary source for the isolation of this compound. capes.gov.br General alkaloid extraction procedures are employed, which typically involve the use of an organic solvent to extract the compounds from the dried and powdered leaf material. The structural elucidation of this compound from this species has been confirmed through detailed spectroscopic analysis. capes.gov.br

Research on Elaeocarpus polydactylus has also led to the successful isolation of (±)-isoelaeocarpine. capes.gov.br While specific details of the extraction protocol are often proprietary to the research group, the general principles of alkaloid extraction from plant material are followed.

The general procedure for the extraction of alkaloids from Elaeocarpus ganitrus seeds often involves maceration with a range of solvents of varying polarities, such as hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), acetone, and methanol, to obtain different crude extracts. ijpbs.com Preliminary phytochemical screening of these extracts confirms the presence of alkaloids. ijpbs.com

Following extraction, the crude plant extracts, which contain a complex mixture of phytochemicals, must undergo further separation and purification to isolate this compound. Chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of alkaloids like this compound.

In the analysis of alkaloids from Elaeocarpus sphaericus seeds, LC-MS has been successfully employed. researchgate.netatlantis-press.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise identification and quantification of individual compounds in a complex mixture. researchgate.net One study utilizing LC-MS determined the composition of various alkaloids in E. sphaericus seeds, reporting the presence of this compound at a concentration of 1.36%. atlantis-press.comatlantis-press.com The general workflow for such an analysis involves injecting the purified extract into the LC system, where the compounds are separated on a column. The eluent from the column is then introduced into the mass spectrometer, which provides mass-to-charge ratio data for each separated compound, enabling its identification. For the analysis of E. ganitrus leaf extracts, a hydroethanolic extract has been analyzed using LC-MS with an electrospray ionization (ESI) source operating in both positive and negative ion modes. biorxiv.org The elution is typically carried out using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. biorxiv.org

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the qualitative and semi-quantitative analysis of this compound and other alkaloids in Elaeocarpus extracts. These techniques are often used for initial screening and to monitor the progress of purification.

For the analysis of Elaeocarpus ganitrus seed extracts, various solvent systems have been employed in TLC studies to separate the phytochemical constituents. ijpbs.com For instance, a mobile phase consisting of hexane and acetic acid (9:1) has been used, as well as a mixture of hexane, ethyl acetate, and acetic acid in varying ratios (e.g., 5:4:1, 4:4:2, 3:6:1, and 2:7:1). ijpbs.com The separation of compounds on the TLC plate is visualized under UV light or by using specific spray reagents, and the retention factor (Rf value) is used for identification. For HPTLC analysis of E. ganitrus, a mobile phase of toluene, ethyl acetate, and formic acid (5:5:1, v/v/v) has been utilized. propulsiontechjournal.com

Solid Phase Extraction (SPE) is a crucial sample clean-up and pre-concentration technique used prior to chromatographic analysis. It is employed to remove interfering substances from the crude extract and to enrich the concentration of the target alkaloids.

In the phytochemical profiling of Elaeocarpus sphaericus seeds, SPE with a C18 Sep-Pak cartridge has been used for the purification of the extract before LC-MS analysis. researchgate.netatlantis-press.comatlantis-press.com The C18 sorbent is a non-polar stationary phase that retains non-polar and moderately polar compounds, while allowing highly polar impurities to pass through. The retained alkaloids, including this compound, can then be eluted with a suitable organic solvent. researchgate.netatlantis-press.comatlantis-press.com This clean-up step is essential for obtaining high-quality chromatographic data and for protecting the analytical instruments from contamination. nih.gov

Chromatographic Separation Techniques for Indolizidine Alkaloids

Comprehensive Qualitative and Quantitative Phytochemical Analysis

A thorough phytochemical analysis of this compound involves both its unambiguous identification (qualitative analysis) and the determination of its concentration in the plant material (quantitative analysis).

Qualitative analysis of this compound isolated from Elaeocarpus fuscoides has been achieved through the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement, which is essential for the definitive identification of a compound.

Quantitative analysis, on the other hand, provides information on the amount of this compound present in a given sample. As previously mentioned, LC-MS is a powerful tool for this purpose. A study on Elaeocarpus sphaericus seeds successfully quantified several alkaloids, including this compound. atlantis-press.comatlantis-press.com The results of this quantitative analysis are summarized in the table below.

Table 1: Quantitative Analysis of Selected Alkaloids in Elaeocarpus sphaericus Seeds by LC-MS

| Compound Name | Composition (%) |

| This compound | 1.36 |

| (+)-Elaeocarpine | 1.59 |

| Elaeocarpenine (B1258022) | 1.88 |

| Isoelaeocarpicine | 1.89 |

| Elaeokanine C | 0.90 |

| Isoelaeocarpiline | 1.14 |

| Elaeocarpidine | 1.03 |

| Grandisine A | 0.89 |

| Grandisine B | 0.86 |

| Grandisine C | 0.98 |

| Grandisine D | 1.51 |

| Grandisine E | 1.14 |

| Grandisine F | 1.39 |

| Grandisine G | 0.85 |

| Habbemine A | 1.24 |

| Habbemine B | 1.46 |

Data sourced from a study on the bioactive compounds profile of alkaloids in Elaeocarpus sphaericus Schum seeds by Liquid Chromatography-Mass Spectrometry. atlantis-press.comatlantis-press.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Alkaloid Composition Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. researchgate.net This method is exceptionally well-suited for analyzing complex mixtures, such as plant extracts, to identify and profile their constituent compounds. researchgate.net In the context of Elaeocarpus species, LC-MS is instrumental in determining the rich diversity of alkaloids present.

Research on the seeds of Elaeocarpus sphaericus demonstrates the efficacy of LC-MS in profiling its alkaloid content. atlantis-press.com In one study, extracts were purified using Solid Phase Extraction (SPE) with a C18 Sep-Pak before being subjected to LC-MS analysis. atlantis-press.com The results revealed a complex mixture of numerous alkaloids, with this compound being identified as one of the constituents. atlantis-press.com This analysis provides a detailed "snapshot" of the alkaloid composition at the time of extraction.

A study by Primiani et al. successfully identified and reported the relative composition of sixteen different alkaloids in E. sphaericus seeds. atlantis-press.comatlantis-press.com The findings highlight the chemical diversity within a single plant source and establish the presence of this compound alongside its isomers and related compounds. atlantis-press.comatlantis-press.com The frequent co-occurrence of diastereomers like (+)-elaeocarpine and (+)-isoelaeocarpine in Elaeocarpus species suggests that isomerization may occur naturally within the plant or during the extraction and isolation processes.

Table 1: Alkaloid Profile of Elaeocarpus sphaericus Seeds by LC-MS Analysis atlantis-press.comatlantis-press.com

| Compound Name | Composition (%) |

|---|---|

| Isoelaeocarpicine | 1.89 |

| Elaeocarpenine | 1.88 |

| (+)-Elaeocarpine | 1.59 |

| Grandisine D | 1.51 |

| Habbemine B | 1.46 |

| Grandisine F | 1.39 |

| This compound | 1.36 |

| Habbemine A | 1.24 |

| Isoelaeocarpiline | 1.14 |

| Grandisine E | 1.14 |

| Elaeocarpidine | 1.03 |

| Grandisine C | 0.98 |

| Elaeokanine C | 0.90 |

| Grandisine A | 0.89 |

| Grandisine B | 0.86 |

| Grandisine G | 0.85 |

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual chemical compounds within a mixture. truman.edu For quantitative analysis, a calibration curve is typically established by running known concentrations of a pure standard, such as this compound, through the HPLC system. truman.edu The area under the peak produced by the detector for the standard is plotted against its concentration, creating a linear regression model. nih.gov The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating the value from the calibration curve. truman.edu

The development of a robust HPLC method is crucial for accurate quantification. nih.gov This involves optimizing several parameters, including the choice of stationary phase (column), the composition of the mobile phase (solvents), the flow rate, and the detector wavelength. nih.gov For instance, a reversed-phase C18 column is commonly used for the separation of alkaloids. nih.gov

While comprehensive phytochemical profiling of Elaeocarpus ganitrus leaves using HPLC has identified and quantified up to 93 different phenolic and flavonoid compounds, specific quantitative data for this compound is not always the primary focus of such broad screenings. biorxiv.org However, the methodology is directly applicable. By isolating pure this compound to use as a standard, its precise quantity in an extract from the leaves, seeds, or other parts of the Elaeocarpus plant can be determined. nih.gov This quantitative data is vital for standardizing extracts and understanding the concentration of the specific bioactive compound.

Table 2: Illustrative Parameters for Quantitative HPLC Analysis of this compound

| Parameter | Description/Example Value |

|---|---|

| HPLC System | Reversed-Phase (RP-HPLC) |

| Column | Dionex C18 (250x4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with a mixture of solvents, e.g., Methanol and Ammonium Acetate buffer. nih.gov |

| Flow Rate | 1.0 ml/min nih.gov |

| Detection | UV-Vis or Diode Array Detector (DAD) at a specific wavelength (e.g., 230 nm). nih.gov |

| Retention Time (tR) | The specific time at which this compound elutes from the column under defined conditions. |

| Linearity Range | The concentration range over which the detector response is directly proportional to the analyte concentration (e.g., 10-90 µg/ml). nih.gov |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately and precisely quantified. nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) for Chemical Fingerprinting

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that provides a "chemical fingerprint" of a plant extract. researchgate.net This technique is an effective tool for identifying a plant, checking for adulterants, and ensuring the quality and consistency of herbal products. researchgate.net An HPTLC fingerprint is a characteristic pattern of separated bands on the chromatography plate, which represents the complex mixture of chemical constituents in the extract. scielo.br

The process involves applying a small amount of the plant extract as a band onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the extract based on their differing affinities for the stationary and mobile phases. scielo.br

For Elaeocarpus ganitrus extracts, HPTLC methods have been developed using a mobile phase often consisting of toluene, ethyl acetate, and formic acid in various ratios (e.g., 5:5:1 v/v/v or 8:2:0.1 v/v/v). propulsiontechjournal.comeurekaselect.com After development, the separated bands are visualized under UV light (at wavelengths such as 254 nm or 366 nm) or by spraying with a derivatizing reagent that reacts with specific classes of compounds to produce colored spots. ijper.org This visualization creates a unique and reproducible fingerprint for the extract. nih.gov While HPTLC is primarily a qualitative or semi-quantitative tool, it can confirm the presence of this compound by comparing the position (Rf value) of its band with that of a pure standard run on the same plate. biorxiv.org

Table 3: Typical Methodological Parameters for HPTLC Fingerprinting of Elaeocarpus Extract

| Parameter | Description/Example |

|---|---|

| Instrumentation | CAMAG HPTLC system with sample applicator, development chamber, and TLC scanner. biorxiv.org |

| Stationary Phase | Pre-coated Silica Gel 60 F254 plates. |

| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (e.g., 5:5:1 v/v/v). propulsiontechjournal.com |

| Application | Extracts and standard (if used) applied as bands of specific width and distance. |

| Development | Plate developed in a saturated chamber up to a defined distance (e.g., 80 mm). scielo.br |

| Detection/Visualization | Under UV light at 254 nm and 366 nm, before and after derivatization with a suitable reagent (e.g., methanolic sulphuric acid). ijper.org |

| Documentation | Digital images of the plate are captured to record the chemical fingerprint. |

Compound Reference Table

Structure Activity Relationship Sar Studies and Analogues of Isoelaeocarpine

Systematic Chemical Modification of the Isoelaeocarpine Core Structure

Systematic chemical modification of the this compound core structure is a key strategy to probe its SAR. While extensive research detailing a wide array of modifications is not broadly published, the synthesis of this compound and its parent compound, elaeocarpine (B14167859), provides a foundational understanding of potential modification sites. The formal synthesis of these alkaloids often involves multi-step sequences that build the characteristic tetracyclic ring system. journals.co.za

Key areas for modification on the this compound scaffold include:

The Aromatic Ring: The benzene (B151609) ring (often referred to as the 'A' ring) presents opportunities for substitution. Modifications to the methyl group or the introduction of other functional groups, such as hydroxyl or methoxy (B1213986) groups, could significantly alter the molecule's electronic properties and its interactions with biological targets.

The Carbonyl Group: The ketone at position C-12 is a critical feature. Reduction to a hydroxyl group or its complete removal would impact the planarity and polarity of this region of the molecule. Studies on related indolizidine alkaloids have suggested that the presence of a ketone or a phenol (B47542) at this position can enhance binding affinity to certain receptors. shaman-australis.com

The synthesis of various Elaeocarpus alkaloids, including this compound, has been achieved through methods like intramolecular Mannich reactions and Eschenmoser sulfide (B99878) contractions, which could be adapted to introduce diversity into the core structure and its side chains. rsc.org

Influence of Stereochemistry (e.g., C7,C8 Ring Junction) on Pharmacological Profiles

Stereochemistry plays a pivotal role in the biological activity of this compound. The molecule contains multiple stereocenters, and their spatial arrangement is critical for its interaction with specific biological targets. This compound is a diastereomer of elaeocarpine, differing in the stereochemistry at the ring junctions. capes.gov.br The isolation of both (+)-elaeocarpiline and (-)-isoelaeocarpiline from Elaeocarpus dolichostylis highlights the natural occurrence of these stereoisomers. researchgate.net

The relative stereochemistry of these alkaloids has been established through detailed analysis of their spectroscopic properties, particularly nuclear magnetic resonance (NMR) spectra, and confirmed by X-ray crystal structure analysis of related compounds like (±)-elaeocarpine hydrobromide. capes.gov.br The fact that different stereoisomers are found in nature suggests that the biosynthetic enzymes may not be completely stereospecific, or that epimerization can occur.

While specific pharmacological profiles for each stereoisomer of this compound are not extensively detailed in the available literature, it is a well-established principle in medicinal chemistry that different stereoisomers can have vastly different biological activities. One isomer may be highly active, while another may be less active or even exhibit a different pharmacological effect altogether. Therefore, the stereochemical configuration of the C7 and C8 ring junction in this compound is presumed to be a critical determinant of its pharmacological profile.

Rational Design and Synthesis of this compound Analogues for Enhanced Activity

The rational design of this compound analogues aims to create new molecules with improved potency, selectivity, and other pharmacological properties. This process relies on the understanding of its SAR. Although specific examples of rationally designed this compound analogues with enhanced activity are not widely reported, the synthesis of related alkaloids provides a framework for such endeavors.

For instance, the total synthesis of this compound has been accomplished, demonstrating the feasibility of constructing its complex architecture in the laboratory. rsc.org This synthetic accessibility opens the door for creating analogues that would be difficult to obtain from natural sources.

Approaches to the rational design of this compound analogues could include:

Scaffold Hopping: Replacing the this compound core with other heterocyclic systems while retaining key pharmacophoric features.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance activity or improve pharmacokinetic properties.

Conformational Restriction: Introducing structural constraints to lock the molecule into a biologically active conformation.

The synthesis of various indolizidine alkaloids from the Elaeocarpus genus, such as grandisine and habbemine, which share structural similarities with this compound, provides a platform for comparative studies and the design of hybrid structures. atlantis-press.com

Application of Computational Chemistry and Chemoinformatics in SAR Elucidation

Computational chemistry and chemoinformatics are increasingly valuable tools for elucidating the SAR of natural products like this compound. These methods can predict how chemical structures will interact with biological targets and can help to rationalize observed biological data.

One study utilized molecular docking to screen compounds from Elaeocarpus sphaericus, including this compound, for their potential as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory activity. tjnpr.org In this in silico approach, the three-dimensional structure of this compound is docked into the active site of the COX-2 enzyme to predict its binding affinity and mode of interaction. Such studies can identify key amino acid residues involved in the binding and guide the design of more potent inhibitors. tjnpr.org

The study identified several compounds from Elaeocarpus sphaericus with high predicted anti-inflammatory activity, demonstrating the utility of SAR and molecular docking in identifying promising lead compounds from natural sources. tjnpr.org While this particular study did not focus exclusively on this compound, it showcases a powerful approach that can be applied to further investigate its SAR and to design novel analogues with enhanced therapeutic potential.

Future Research Directions and Emerging Methodologies

Integration of Advanced Analytical Techniques for Comprehensive Chemical Profiling

A complete understanding of Isoelaeocarpine necessitates a thorough chemical profile of its natural sources. The integration of advanced analytical techniques is crucial for identifying and quantifying the full spectrum of phytochemicals in Elaeocarpus extracts, providing context for this compound's biosynthesis and potential synergistic activities.

Modern chemical profiling of Elaeocarpus species has utilized a variety of methods, including High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). sciensage.infobiorxiv.org Future efforts should focus on combining these powerful spectroscopic and chromatographic tools to create a comprehensive "chemical fingerprint" of the plant extracts. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer high sensitivity and resolution, making them ideal for detecting trace compounds and elucidating the complex matrix in which this compound exists. nih.govnih.gov A multi-technique approach ensures a more complete characterization, from volatile compounds to complex, non-volatile alkaloids. nih.govbiorxiv.org This comprehensive profiling can help identify new analogs of this compound and understand the metabolic pathways involved in its production. hawaii.edu

Table 1: Advanced Analytical Techniques for Alkaloid Profiling

| Technique | Principle | Application in this compound Research | Key Advantages |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of this compound in extracts and isolation for further study. | High resolution, well-established, suitable for non-volatile compounds. nih.gov |

| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Structural elucidation of this compound and its analogs; metabolite identification. | High sensitivity and selectivity; provides molecular weight and structural information. nih.gov |

| GC-MS | Separates volatile compounds in the gas phase, followed by detection using mass spectrometry. | Analysis of volatile and semi-volatile compounds in Elaeocarpus species. nih.govnih.gov | Excellent for identifying volatile constituents and impurities. nih.gov |

| HPTLC | A sophisticated form of thin-layer chromatography providing better resolution and accuracy. | Chemical fingerprinting of Elaeocarpus extracts and quality control. biorxiv.org | Cost-effective, high throughput, simple sample preparation. biorxiv.org |

Application of Chemoinformatics and Machine Learning in Alkaloid Discovery and Structural Elucidation

Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of vast chemical datasets. nih.govresearchgate.net These computational tools can be applied to this compound and other indolizidine alkaloids to predict their biological activities, physicochemical properties, and potential toxicities, thereby accelerating the research and development process. nih.gov

Machine learning models, such as Random Forests (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs), can be trained on existing data from known alkaloids to predict the properties of novel compounds like this compound. nih.govmdpi.comiapchem.org For instance, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics can help prioritize promising drug candidates early in the discovery pipeline, saving time and resources. scienceopen.comscienceopen.com Studies on other alkaloid classes, such as phenanthroindolizidine and pyrrolizidine alkaloids, have demonstrated the utility of ML in predicting mutagenicity and other drug-like properties based solely on chemical structure. nih.govscienceopen.com Applying these models to this compound could offer valuable insights into its therapeutic potential and guide synthetic modifications to improve its pharmacological profile.

Table 2: Machine Learning Applications in this compound Research

| Machine Learning Model | Application | Predicted Property | Potential Impact |

|---|---|---|---|

| Random Forest (RF) | Quantitative Structure-Activity Relationship (QSAR) | Bioactivity, Metabolic Stability | Rapidly screens for potential therapeutic targets. iapchem.org |

| Support Vector Machine (SVM) | ADMET Prediction | Permeability, Toxicity | Early identification of potential liabilities in drug development. iapchem.org |